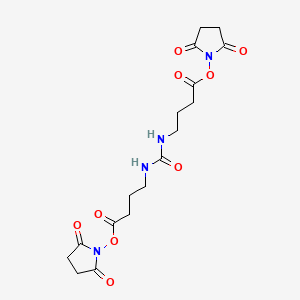

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate

Description

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate is a bifunctional ester compound characterized by two 2,5-dioxopyrrolidinyl (N-hydroxysuccinimide, NHS) groups linked via a 4,4'-(carbonylbis(azanediyl))dibutanoate spacer. The NHS esters are highly reactive toward primary amines, enabling applications in crosslinking, bioconjugation, and polymer synthesis.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]carbamoylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSQCCZQFXUQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate typically involves the reaction of 4,4’-(carbonylbis(azanediyl))dibutanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate primarily undergoes substitution reactions. The NHS ester groups are highly reactive towards nucleophiles, such as amines, which makes it an effective crosslinking agent. It does not typically undergo oxidation or reduction reactions under standard conditions .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines

Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major products formed from reactions involving this compound are typically amide bonds between the NHS ester and the nucleophilic amine groups of the target molecules .

Scientific Research Applications

Applications in Medicinal Chemistry

- Drug Development : The compound has been utilized in the development of prodrugs, which are inactive compounds that convert into active drugs within the body. Its ability to form stable linkages with various biologically active molecules enhances the bioavailability of these drugs.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. The incorporation of the 2,5-dioxopyrrolidine moiety is believed to enhance the interaction with cellular targets, potentially leading to improved therapeutic efficacy.

- Peptide Synthesis : The compound serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. Its use can lead to higher yields and purities in peptide production compared to traditional methods.

Applications in Polymer Science

- Crosslinking Agent : Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate is employed as a crosslinker in polymer formulations. It enhances mechanical properties and thermal stability by forming covalent bonds between polymer chains.

- Biodegradable Polymers : The compound contributes to the development of biodegradable polymers, which are increasingly important in reducing plastic waste. Its incorporation into polymer matrices allows for controlled degradation rates suitable for various applications.

Applications in Organic Synthesis

- Reagent for Carbonylation Reactions : This compound acts as a reagent in carbonylation reactions, enabling the introduction of carbonyl groups into organic molecules. This property is particularly useful in synthesizing fine chemicals and pharmaceuticals.

- Synthesis of Succinimides : It has been effectively used to synthesize succinimide derivatives, which are important intermediates in organic synthesis and pharmaceutical chemistry.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of bis(2,5-dioxopyrrolidin-1-yl) derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting potential for further development as an anticancer agent.

Case Study 2: Polymer Crosslinking

In another study, this compound was used as a crosslinking agent in poly(lactic acid) (PLA) composites. The resulting materials exhibited enhanced mechanical strength and thermal resistance compared to unmodified PLA, demonstrating its effectiveness as a crosslinker.

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-(carbonylbis(azanediyl))dibutanoate involves the formation of stable amide bonds. The NHS ester groups react with amine groups on target molecules, resulting in the formation of a covalent bond. This crosslinking mechanism is crucial in bioconjugation and protein studies, where it helps to stabilize interactions and structures .

Comparison with Similar Compounds

Key Differentiators and Limitations

- Flexibility vs. Rigidity: The dibutanoate spacer in the target compound offers conformational flexibility, unlike the planar naphthalene or pyrene systems in analogs . This may enhance its utility in polymer networks requiring dynamic crosslinking.

- Hydrolytic Sensitivity : Compared to sulfonate or carbamate derivatives (e.g., ), the NHS esters in the target compound are more labile, necessitating anhydrous storage conditions.

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate, also known as N,N'-disuccinimidyl carbonate (DSC), is a compound with significant potential in medicinal chemistry due to its ability to form stable linkages with various biomolecules. This article explores its biological activities, synthesis methods, and potential applications in drug development.

- Molecular Formula : C₉H₈N₂O₇

- Molecular Weight : 256.17 g/mol

- CAS Number : 74124-79-1

Synthesis

The synthesis of DSC typically involves the reaction of succinimidyl carbonate with various amines or alcohols under controlled conditions. For instance, the method described in the literature includes using N,N'-disuccinimidyl carbonate in the presence of coupling reagents like N,N-carbonyldiimidazole (CDI) to facilitate the formation of hybrid compounds with desired biological activities .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives of DSC. A library of new hybrid molecules was synthesized, incorporating fragments from established antiepileptic drugs (AEDs). The evaluation of these compounds demonstrated that several exhibited significant protection in seizure models:

- ED50 Values :

- Compound 4: (MES), (scPTZ)

- Compound 8: (MES), (scPTZ)

- Compound 20: (scPTZ)

These compounds showed better safety profiles compared to traditional AEDs like valproic acid and ethosuximide, indicating their potential for further development as anticonvulsants .

Cytotoxicity and Safety Profile

The safety profile of DSC and its derivatives has been assessed through various toxicity tests. Notably, the acute neurological toxicity was evaluated using the rotarod test, which revealed that certain derivatives exhibited minimal toxicity while providing effective seizure protection .

Case Studies

-

Hybrid Molecule Development :

A study focused on synthesizing N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential anticonvulsants showed promising results in preclinical trials. Compounds derived from DSC demonstrated a broad spectrum of activity across different seizure models . -

Metabolic Stability :

Compound 8 underwent minimal metabolic changes when tested with human liver microsomes (HLMs), indicating a favorable metabolic profile that could enhance its viability as a therapeutic agent .

Q & A

Q. Q1. What are the optimal synthetic routes and purification methods for Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate?

Methodological Answer: The compound is typically synthesized via activation of carboxylic acids using N-hydroxysuccinimide (NHS) esters. A Paal-Knorr-like reaction may be employed for pyrrolidine-dione formation, as seen in analogous bis-pyrrole derivatives . Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or DCM) and coupling agents like DCC/DMAP for NHS ester formation.

- Purification : Recrystallization using acetic acid or ethanol improves yield (80–82%) and purity (>98%). Column chromatography with ethyl acetate/hexane gradients can resolve byproducts.

- Characterization : Confirm structure via H/C NMR (amide protons at δ 8.5–9.0 ppm, carbonyls at 170–175 ppm) and FT-IR (C=O stretch at 1730–1780 cm) .

Q. Q2. How can researchers validate the reactivity and conjugation efficiency of this compound in bioconjugation applications?

Methodological Answer: The NHS ester groups react selectively with primary amines (e.g., lysine residues in proteins). To validate:

- Kinetic Assays : Monitor conjugation efficiency via UV-Vis (loss of NHS ester absorbance at 260 nm) or fluorescence quenching .

- HPLC/MS Analysis : Post-conjugation, use reverse-phase HPLC (C18 column) and MALDI-TOF MS to confirm molecular weight shifts in modified biomolecules .

- Control Experiments : Compare reactivity with non-amine-containing substrates (e.g., carbohydrates) to rule out nonspecific binding .

Advanced Research Questions

Q. Q3. How does the stability of the disulfide bond in Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate vary under redox conditions, and how can this be exploited for controlled drug release?

Methodological Answer: The disulfide bond is redox-sensitive, cleaving under reducing conditions (e.g., intracellular glutathione). Methodological approaches include:

- In Vitro Stability Testing : Use DTT or TCEP at physiological concentrations (1–10 mM) to simulate cytoplasmic reduction. Monitor cleavage via LC-MS or gel electrophoresis .

- In Vivo Correlation : Compare drug release kinetics in tumor vs. normal tissues using fluorescence probes (e.g., Cy5-labeled linkers) .

- Contradiction Resolution : If conflicting stability data arise, assess pH/redox crosstalk via dual-responsive assays (e.g., pH 5.0 vs. 7.4 with 5 mM GSH) .

Q. Q4. What analytical techniques are critical for resolving contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-Response Profiling : Use IC curves across multiple cell lines (e.g., HEK293, HeLa) to distinguish target-specific effects from off-target toxicity .

- Competitive Binding Assays : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with putative targets like histone methyltransferases .

- Metabolomic Profiling : LC-MS-based metabolomics can identify downstream metabolic perturbations, clarifying mechanism-of-action inconsistencies .

Q. Q5. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies without compromising its reactivity?

Methodological Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while preserving NHS ester reactivity .

- Prodrug Strategies : Temporarily mask NHS esters with acid-labile protecting groups (e.g., tert-butyl esters), which hydrolyze in acidic tumor microenvironments .

- Pharmacokinetic Studies : Track bioavailability via radiolabeled C analogs and compartmental modeling to refine dosing regimens .

Q. Q6. What strategies address contradictory reports on the compound’s hydrolytic stability in aqueous buffers?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Quantify hydrolysis via HPLC-UV (monitor NHS ester degradation at 260 nm) .

- Buffer Additives : Include 1–5% DMSO or glycerol to stabilize the ester bond without interfering with conjugation .

- Controlled pH Adjustment : For pH-sensitive applications, use citrate buffers (pH 4.5–5.5) to slow hydrolysis while maintaining reactivity toward lysine residues .

Q. Q7. How can computational modeling guide the design of derivatives with improved targeting or reduced immunogenicity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s carbonylbis(azanediyl) core and target proteins (e.g., antibody Fab regions) to predict binding affinity .

- Epitope Mapping : Use in silico tools like BepiPred to identify and modify immunogenic regions in conjugates .

- QSAR Analysis : Correlate structural features (e.g., linker length, substituent polarity) with biological activity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.